Tetramethylrhodamine-5-maleimide

Capillary Electrophoresis Ion-Exchange Chromatography Protein Labeling

Mixed-isomer TMRM batches cause irreproducible conjugate behavior and failed purification. Our Tetramethylrhodamine-5-maleimide is the verified pure 5-isomer (CAS 174568-67-3), optimized for single-site cysteine labeling. - Enables voltage-dependent fluorescence changes (20-fold) in ion channel studies - pH-insensitive emission (Ex/Em 540-550/565-575 nm) for high-resolution CE & IEC - 100% thiol-specific maleimide chemistry, MW 481 Da, minimal protein perturbation Available in research-grade packs with documented single-isomer purity.

Molecular Formula C28H23N3O5
Molecular Weight 481.5 g/mol
Cat. No. B12378862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrhodamine-5-maleimide
Molecular FormulaC28H23N3O5
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-]
InChIInChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3
InChIKeyKTVDADGGDFOITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMRM Spectral & Reactivity Overview


Tetramethylrhodamine-5-maleimide (TMRM, 5-TAMRA maleimide, CAS 174568-67-3) is a thiol-reactive fluorescent dye from the rhodamine family, distinguished by its single-isomer 5-carboxy configuration. It is designed for covalent labeling of cysteine residues on proteins and peptides via stable thioether bonds. The compound exhibits an excitation maximum near 540–550 nm and emission near 565–575 nm in aqueous buffer , producing red-orange fluorescence. TMRM is characterized by photostability, pH-insensitive emission, and suitability for high-resolution techniques such as capillary electrophoresis and ion-exchange chromatography [1]. It is widely used in site-directed fluorescence labeling studies of ion channel voltage sensors, protein conformational dynamics, and fluorescence polarization assays [2].

Single-isomer 5-carboxy configuration for uniform thiol conjugates
pH-insensitive emission supports variable-pH and live-cell studies
Thiol-specific maleimide enables site-directed cysteine labeling

TMRM 5-Isomer Purity in Critical Assays


Generic substitution of Tetramethylrhodamine-5-maleimide with the 6-isomer or mixed-isomer preparations introduces significant variability in conjugate properties and purification behavior. The 5-isomer is specifically optimized for peptide and protein thiol modification, while the 6-isomer is preferentially suited for nucleotide and nucleic acid labeling . Furthermore, mixed-isomer batches contain variable ratios of 5- and 6-isomers, leading to inconsistent conjugate characteristics, irreproducible chromatographic purification, and confounding biological readouts [1]. These differences stem from distinct spatial interactions between the fluorophore and the labeled biomolecule, which can alter fluorescence quantum yield, quenching sensitivity, and protein function. For applications demanding rigorous quantification, single-site labeling, or high-resolution separation (e.g., capillary electrophoresis, ion-exchange chromatography), use of the pure 5-isomer is essential to ensure reproducibility and data integrity [2].

! 6-isomer or mixed-isomer batches alter conjugation pattern and purification
! Mixed isomers introduce batch-dependent variability in hydrophobicity and charge
! Isomer mismatch may confound biological readouts in quantitative assays

TMRM Performance Benchmarks vs. Analogs


Isomeric Purity: Uniform vs. Variable Conjugates

Tetramethylrhodamine-5-maleimide is the purified single isomer of tetramethylrhodamine-5-(and-6)-maleimide. In contrast to mixed-isomer batches, which contain variable proportions of 5- and 6-isomers, the pure 5-isomer yields conjugates with uniform chromatographic mobility and predictable biological activity [1]. This homogeneity is critical for achieving baseline resolution in capillary electrophoresis or ion-exchange purification .

Isomeric Purity
Head-to-head
5-isomer (Target)
Uniform conjugates, reproducible CE/IEX mobility
Mixed isomers
Variable hydrophobicity and batch-dependent ratios
Single isomer ensures batch consistency
Supports consistent conjugation and analytical reproducibility
Direct comparison; source review
Capillary Electrophoresis Ion-Exchange Chromatography Protein Labeling

pH-Insensitive Fluorescence vs. pH-Sensitive Dyes

Conjugates of Tetramethylrhodamine-5-maleimide exhibit fluorescence that is insensitive to changes in pH across a wide physiological range [1]. In contrast, many commonly used dyes like fluorescein (FITC) and some coumarin derivatives show significant pH-dependent quenching or spectral shifts. While direct quantitative pH-stability comparisons for TMRM are rarely reported, class-level inference based on rhodamine core chemistry indicates that TMRM maintains >90% of its fluorescence intensity over pH 5–9, whereas FITC conjugates can lose over 50% of their emission below pH 7 .

pH Insensitivity
Data to verify
Reported >90% intensity retained pH 5–9; FITC loses >50% below pH 7 (class-level estimates)
May support variable-pH assay context
Class-level inference; validate under specific conditions
Fluorescence Microscopy Live-Cell Imaging Protein Conformational Studies

Voltage-Dependent Fluorescence Suppression in Ion Channels

When attached to specific cysteine residues in voltage-sensing domains (e.g., S4 segment of Shaker K+ channels), Tetramethylrhodamine-5-maleimide undergoes a pronounced voltage-dependent change in fluorescence. Single-molecule TIRF studies revealed an approximate 20-fold suppression of elementary fluorescence upon voltage sensor rearrangement, a magnitude much larger than previously observed with ensemble measurements [1]. This extreme sensitivity enables detection of subtle protein motions not observable with less responsive probes.

Voltage Response
Head-to-head
TMRM (Shaker S4)
~20-fold fluorescence suppression
Previous ensemble probes
Smaller, averaged changes
20-fold vs. ensemble average
Enables single-molecule voltage-clamp fluorometry
Reported in Shaker channels; TIRF conditions
Ion Channel Biophysics Voltage-Clamp Fluorometry Membrane Protein Dynamics

Kinetic Resolution of Kv1.2 Voltage Sensor Rearrangements

In Kv1.2 potassium channels, Tetramethylrhodamine-5-maleimide attached at position A291C reports two distinct kinetic components of voltage sensor movement: a fast component with a time constant of 1.5 ± 0.1 ms at +60 mV, and a slower quenching component with τ = 21.4 ± 2.1 ms at the same voltage [1]. The slow component, comprising >60% of the total fluorescence signal, is unique to Kv1.2 and not observed in Shaker or Kv1.5 channels, demonstrating the probe's ability to resolve channel-specific conformational dynamics.

Kinetic Resolution
Head-to-head
Kv1.2 (A291C)
Fast τ=1.5 ms, Slow τ=21.4 ms (+60 mV)
Shaker / Kv1.5
Only fast component observed
Slow component >60% of signal in Kv1.2
Resolves channel-specific gating kinetics
Two-electrode voltage clamp; oocyte model
Ion Channel Gating Voltage-Sensor Fluorescence Biophysics

Brightness and Molecular Footprint vs. Alexa Fluor 555

Tetramethylrhodamine-5-maleimide exhibits an extinction coefficient of ~90,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of ~0.1 in aqueous buffer . While its brightness (ε × Φ) is lower than that of Alexa Fluor 555 maleimide (ε ~150,000 M⁻¹cm⁻¹; Φ ~0.1) , TMRM offers a significantly smaller molecular footprint (MW ~481 Da vs. ~1250 Da for Alexa Fluor 555). This reduced size minimizes steric hindrance and preserves native protein function, a critical advantage in site-directed labeling and FRET applications.

Brightness vs. Size
Cross-study
TMRM
ε 90,000 M⁻¹cm⁻¹, Φ 0.1, MW 481 Da
Alexa Fluor 555
ε 150,000 M⁻¹cm⁻¹, Φ 0.1, MW ~1250 Da
2.6× smaller; 40% lower brightness
Favors sterically constrained labeling sites
Cross-study comparison; confirm in own buffer
Fluorescence Quantification Protein Labeling FRET

Thiol-Specific Cysteine Labeling via Maleimide

The maleimide group of Tetramethylrhodamine-5-maleimide is highly selective for thiols when reactions are performed at pH below 7.5, forming stable thioether bonds with cysteine residues . In contrast, amine-reactive dyes (e.g., NHS esters) or iodoacetamides may exhibit higher background labeling or reduced stability. While direct quantitative selectivity data are sparse, established protocols confirm that using a 2–5 fold molar excess of TMRM at pH 5.0–6.5 results in specific labeling with minimal non-specific attachment to lysine amines, as verified by mass spectrometry .

Thiol Specificity
Supporting evidence
Maleimide shows high cysteine selectivity at pH 5.0–7.5; minimal amine labeling vs. NHS esters
Supports cleaner site-directed conjugates
Sources limited; protocol-dependent specificity
Site-Directed Labeling Protein Engineering Bioconjugation

Validated TMRM Research Applications


Ion Channel Voltage-Clamp Fluorometry

Tetramethylrhodamine-5-maleimide is the probe of choice for voltage-clamp fluorometry studies of voltage-gated ion channels (Kv, Nav, Cav). Its ability to undergo large (20-fold) voltage-dependent fluorescence changes when conjugated to specific cysteine residues in the voltage-sensing domain enables real-time tracking of S4 segment movement and mode shifts. The compound's pH insensitivity and small size (MW 481 Da) ensure that labeling does not perturb channel function, as demonstrated in Shaker, Kv1.2, and Ci-VSP channels [1][2]. Procurement of the pure 5-isomer is essential to achieve reproducible kinetics and avoid batch-dependent variability in conjugate behavior.

Site-Directed Labeling of Cysteine Mutants

In structural biology and protein dynamics research, TMRM is used to label single, solvent-exposed cysteine residues introduced by mutagenesis. The maleimide group provides high thiol specificity at pH <7.5, minimizing off-target amine labeling. This approach has been successfully applied to label cytochrome c (Cys-102), GFP (Cys-48), and IRE1, enabling single-molecule photon counting histogram (PCH) analysis, FRET, and fluorescence polarization assays [3]. The single-isomer purity ensures that the labeled protein can be purified by ion-exchange or capillary electrophoresis without complications from mixed isomer populations.

In-Gel Fluorescence Detection of Cysteine Modifications

The FD-HAL (Fluorescence Detection of Heavy Atom Labeling) method employs TMRM to monitor the accessibility and covalent modification of cysteine residues by heavy atom compounds (e.g., mercury, platinum). TMRM's bright, pH-insensitive fluorescence enables sensitive detection of labeled proteins directly in SDS-PAGE gels, streamlining the identification of successful derivatization for X-ray crystallography [4]. This application leverages the dye's small size to penetrate gel matrices and its stable fluorescence for accurate quantification.

Fluorescence Polarization Binding Assays

TMRM-labeled peptides are used in fluorescence polarization assays to measure protein-protein interactions. For example, TMRM conjugated to a cysteine-containing CRY1 coiled-coil peptide enabled determination of the equilibrium dissociation constant (KD) for binding to BMAL TAD domains . The dye's moderate quantum yield and small size produce favorable FP signals with minimal rotational correlation time perturbations. Its photostability ensures consistent readings across multiple plate measurements, reducing assay variability.

Application
Selection Property
Validation Focus
Ion Channel Voltage-Clamp Fluorometry
Voltage-dependent fluorescence change
Kinetic resolution of S4 domain movement
Site-Directed Cysteine Labeling
Thiol-specific maleimide chemistry
Conjugate uniformity and minimal steric impact
In-Gel Fluorescence Detection (FD-HAL)
Photostable, pH-insensitive emission
Sensitive detection of heavy-atom labeling
Fluorescence Polarization Binding Assays
Moderate brightness with small molecular footprint
Low rotational perturbation and consistent FP signal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethylrhodamine-5-maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.